molecular formula C20H18BrNO4 B214541 1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214541
M. Wt: 416.3 g/mol
InChI Key: DVRSQJRFJUWCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent. Its ability to inhibit tumor growth and reduce inflammation makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

Future research on 1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one could focus on further elucidating its mechanism of action. Additionally, studies could investigate its potential as a therapeutic agent for other diseases beyond cancer and inflammation. Further research could also explore the synthesis of analogs of this compound to improve its pharmacological properties.
In conclusion, 1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a promising compound with potential therapeutic applications. While its mechanism of action is not fully understood, studies have shown its ability to inhibit tumor growth and reduce inflammation. Further research could focus on elucidating its mechanism of action, exploring its potential as a therapeutic agent for other diseases, and synthesizing analogs to improve its pharmacological properties.

Synthesis Methods

The synthesis of 1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-3-hydroxyindole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with allyl bromide in the presence of a palladium catalyst to obtain the final product.

Scientific Research Applications

1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to exhibit various pharmacological properties. It has shown potential as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C20H18BrNO4/c1-3-10-22-17-9-6-14(21)11-16(17)20(25,19(22)24)12-18(23)13-4-7-15(26-2)8-5-13/h3-9,11,25H,1,10,12H2,2H3

InChI Key

DVRSQJRFJUWCIQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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